molecular formula C14H14N4O B2791723 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile CAS No. 212834-38-3

2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile

Cat. No.: B2791723
CAS No.: 212834-38-3
M. Wt: 254.293
InChI Key: PFZMNNQWFXDALU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidine core fused with two cyano groups at positions 7 and 7. Key substituents include methyl groups at positions 2 and 4 and a propoxy group at position 8. The molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.24 g/mol.

Properties

IUPAC Name

2,4-dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-4-5-19-14-12(8-16)11(7-15)13-17-9(2)6-10(3)18(13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMNNQWFXDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C2N1C(=CC(=N2)C)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines.

  • Addition: Introduction of new functional groups to the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis research.

Biology: In biological research, 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and molecular mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]pyrimidine Derivatives

(a) 6-Methoxy-2,4-dimethylpyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile (CAS 212834-36-1)
  • Core Structure : Pyrrolo[1,2-a]pyrimidine.
  • Substituents : 2,4-Dimethyl, 6-methoxy.
  • Molecular Formula : C₁₂H₁₀N₄O.
  • Key Differences : The methoxy group (vs. propoxy) reduces steric bulk and lipophilicity. This may improve aqueous solubility but decrease membrane permeability compared to the target compound .
(b) Octahydro-6-propylpyrrolo[1,2-a]pyrimidine (CAS 61382-72-7)
  • Core Structure : Fully saturated pyrrolo[1,2-a]pyrimidine.
  • Substituents : 6-Propyl.
  • The propyl group (vs. propoxy) lacks an oxygen atom, further decreasing polarity .

Triazolo/Thiazolo/Imidazo-Fused Pyridine Derivatives

(a) 2-(3-Methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile (4d)
  • Core Structure : Triazolo[1,5-a]pyridine.
  • Substituents : 3-Methoxyphenyl, 5-methylfuran-2-yl.
  • Melting Point : 213–215°C.
  • Yield : 80%.
  • Key Differences : The triazolo core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The 5-methylfuran moiety adds steric complexity, which may hinder crystallinity compared to the target compound’s simpler substituents .
(b) 5-Amino-7-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6,8-dicarbonitrile (13a)
  • Core Structure : Imidazo[1,2-a]pyridine.
  • Substituents: 5-Amino, 7-phenyl.

Pyrido[1,2-a]pyrimidine Derivatives

6-Imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile
  • Core Structure : Pyrido[1,2-a]pyrimidine.
  • Substituents: 6-Imino, 8-(4-methylphenyl).
  • Key Differences: The imino group and tetrahydro modification reduce aromaticity, altering electronic properties. The 4-methylphenyl substituent may enhance π-π interactions in crystal packing, unlike the target’s flexible propoxy chain .

Research Findings and Implications

  • Electronic Effects: The dicarbonitrile groups in the target compound withdraw electron density, polarizing the aromatic core. This contrasts with amino-substituted analogs (e.g., 13a), which donate electrons .
  • Solubility and Bioavailability : The propoxy group likely reduces aqueous solubility compared to methoxy derivatives but improves lipid bilayer penetration .
  • Crystallinity : Compounds with rigid substituents (e.g., 4d’s methylfuran) exhibit higher melting points, suggesting stronger intermolecular forces. The target’s propoxy chain may lower melting points due to conformational flexibility .

Biological Activity

2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile (CAS Number: 212834-38-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant studies.

  • Molecular Formula : C14H14N4O
  • Molecular Weight : 254.293 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Research indicates that compounds in this class can influence apoptosis and cell cycle regulation.

Apoptotic Pathways

Studies have shown that derivatives of pyrrolo-pyrimidines can induce apoptosis in cancer cells through various mechanisms:

  • Cytostatic Effects : These compounds exhibit dose-dependent cytostatic effects on cancer cell lines such as breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancers. This is mediated by the activation of signaling pathways that lead to cell cycle arrest and apoptosis .
  • Pro-apoptotic Effects : Activation of transcription-independent pathways that promote rapid apoptosis has been documented .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MD-MBA-2315.0Induces apoptosis via mitochondrial pathway
HT-2910.0Cell cycle arrest at G1 phase
T-247.5Activation of caspase-dependent apoptosis

Case Studies

A notable case study involved the application of this compound in a model of breast cancer. The compound was administered to MD-MBA-231 cells and resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing regioselectivity in the cyclization of pyrrolo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Regioselectivity in cyclization reactions is highly dependent on reaction conditions. For example, pH-controlled cyclization using dimethyl dioxirane under basic conditions (e.g., NaHCO₃) favors the formation of 3-hydroxy-4-oxo regioisomers, whereas oxidizing agents like m-chloroperbenzoic acid (mCPBA) or N-bromosuccinimide (NBS) yield 3-hydroxy-2-oxo regioisomers . To minimize side products, monitor reaction progress via TLC or HPLC and adjust pH dynamically.

Q. How can spectroscopic methods confirm the structural integrity of 2,4-dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, cyano groups (C≡N) deshield adjacent protons, causing downfield shifts (~δ 8.5–9.0 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm nitrile stretches (C≡N) at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
  • HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.001 Da) .

Q. What purification techniques are effective for isolating high-purity pyrrolo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) for intermediate purification. For final crystallization, employ solvent pairs like methanol/dichloromethane to achieve >95% purity, verified by elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data across different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways. For example, pH-dependent cyclization (yielding 4-oxo isomers) vs. oxidation-driven pathways (yielding 2-oxo isomers) can be distinguished via kinetic studies and DFT calculations . Compare intermediate trapping experiments (e.g., quenching at varying timepoints) to identify dominant pathways.

Q. What strategies mitigate steric hindrance when introducing bulky substituents (e.g., propoxy groups) to the pyrrolo[1,2-a]pyrimidine core?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce smaller substituents (e.g., methyl groups) before bulky ones (e.g., propoxy) to reduce steric clashes during cyclization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during key steps, then deprotect under acidic conditions .

Q. How can reaction mechanisms for cyclization steps be elucidated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate ¹³C or ¹⁵N isotopes at carbonyl or nitrile positions to track bond reorganization via NMR or MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated precursors to identify rate-determining steps .

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